molecular formula C12H17NO B2604323 4-(Cyclopentyloxy)benzylamine CAS No. 864266-60-4

4-(Cyclopentyloxy)benzylamine

Cat. No.: B2604323
CAS No.: 864266-60-4
M. Wt: 191.274
InChI Key: RGJQWOYBWZMZKZ-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)benzylamine is an organic compound with the molecular formula C12H17NO It consists of a benzylamine moiety substituted with a cyclopentyloxy group at the para position

Scientific Research Applications

4-(Cyclopentyloxy)benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)benzylamine typically involves the following steps:

    Formation of 4-(Cyclopentyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentyloxy derivative.

    Reduction to 4-(Cyclopentyloxy)benzyl alcohol: The aldehyde group in 4-(Cyclopentyloxy)benzaldehyde is reduced to a primary alcohol using a reducing agent such as sodium borohydride.

    Conversion to this compound: The final step involves the conversion of the benzyl alcohol to benzylamine. This can be done using various methods, such as the Gabriel synthesis or reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)benzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the cyclopentyloxy group.

    4-Methoxybenzylamine: Contains a methoxy group instead of a cyclopentyloxy group.

    4-Ethoxybenzylamine: Contains an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

4-(Cyclopentyloxy)benzylamine is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity, specificity, and stability compared to its simpler analogues.

Properties

IUPAC Name

(4-cyclopentyloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJQWOYBWZMZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add a solution of 1M BH3-THF complex in THF (4.8 mL, 4.8 mmol) to neat 4-cyclopentyloxy-benzonitrile (300 mg, 1.6 mmol) and stir the mixture for 3 h at room temperature and then for 3 h at reflux. Cool to room temperature, pour the reaction into 2N aqueous HCl (10 mL) and stir the mixture for 1 h at room temperature then concentrate in vacuo. Dissolve the crude mixture in methanol and filter through SCX column eluting with methanol followed by 3M ammonia in methanol to obtain the title compound (223 mg, 73%).
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
73%

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